2,4-Difluorothioanisole

Description

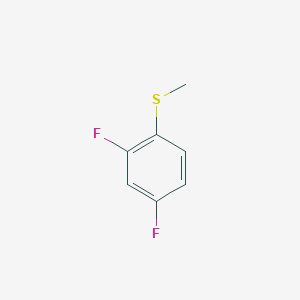

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNSBHOSUJNKBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374296 | |

| Record name | 2,4-Difluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130922-40-6 | |

| Record name | 2,4-Difluoro-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130922-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130922-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,4-Difluorothioanisole - Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Difluorothioanisole, a fluorinated aromatic thioether of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this compound, this document focuses on the properties of its key precursor, 2,4-Difluorothiophenol, and outlines a plausible synthetic pathway for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction

Fluorinated organic molecules are of significant importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can profoundly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound, with its combination of a difluorinated benzene ring and a methylthio group, represents a potentially valuable building block for the synthesis of novel bioactive compounds. This guide summarizes the available information on its precursor and a proposed synthetic route.

Precursor: 2,4-Difluorothiophenol

The most direct synthetic precursor to this compound is 2,4-Difluorothiophenol. A thorough understanding of its properties is crucial for the successful synthesis and handling of its derivatives.

Physical and Chemical Properties

The key physicochemical properties of 2,4-Difluorothiophenol are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1996-44-7 | [1][2] |

| Molecular Formula | C₆H₄F₂S | [3] |

| Molecular Weight | 146.16 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 59 °C at 20 mmHg | [2] |

| Density | 1.29 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5235 | [2] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [2] |

Safety and Handling

2,4-Difluorothiophenol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is classified as a flammable liquid (GHS02) and may cause skin and eye irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by the methylation of 2,4-Difluorothiophenol. This reaction typically proceeds by deprotonating the thiol to form a more nucleophilic thiophenolate, which then reacts with a methylating agent.

Caption: Proposed synthesis of this compound via S-methylation of 2,4-Difluorothiophenol.

General Experimental Protocol

The following is a generalized experimental protocol based on common methods for the S-methylation of thiophenols.

-

Deprotonation: Dissolve 2,4-Difluorothiophenol (1 equivalent) in a suitable aprotic solvent such as acetone or dimethylformamide (DMF). Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir at room temperature for 30-60 minutes to form the sodium or potassium 2,4-difluorothiophenolate in situ.

-

Methylation: To the resulting mixture, add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.2 equivalents), dropwise at a controlled temperature (often starting at 0 °C and allowing to warm to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Properties of this compound

Directly reported experimental data for this compound is scarce. However, based on its structure, the following properties can be anticipated.

| Property | Predicted Value/Information |

| CAS Number | Not definitively assigned in public databases. |

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.19 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid. |

| Boiling Point | Expected to be higher than 2,4-Difluorothiophenol. |

| Solubility | Expected to be soluble in common organic solvents. |

Applications in Research and Drug Development

While specific applications of this compound are not widely documented, its structural motifs suggest potential utility in several areas of research and development:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The difluorophenyl group can enhance metabolic stability and binding interactions, while the thioether linkage provides a site for further functionalization, for instance, through oxidation to the corresponding sulfoxide or sulfone, which are common pharmacophores.

-

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals. This compound could serve as a precursor for novel herbicides, fungicides, or insecticides.

-

Materials Science: The unique electronic properties conferred by the fluorine atoms and the sulfur atom could make this compound and its derivatives interesting for applications in materials science, such as in the development of organic electronics.

Conclusion

References

An In-depth Technical Guide to 2,4-Difluorothioanisole: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 2,4-Difluorothioanisole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials science, where fluorinated aromatic compounds are of significant interest.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference and comparison.

| Parameter | Value |

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.19 g/mol |

| IUPAC Name | 1,3-Difluoro-4-(methylthio)benzene |

| CAS Number | 71925-34-7 |

| Canonical SMILES | CSC1=C(C=C(C=C1)F)F |

| InChI Key | WZYXKLHILVNPCT-UHFFFAOYSA-N |

| Appearance | Colorless to light yellow liquid (predicted) |

| Boiling Point | Not definitively reported; estimated to be in the range of 180-200 °C |

| Density | Not definitively reported; estimated to be ~1.3 g/mL |

Molecular Structure and Visualization

This compound possesses a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a methylthio group at position 1. The presence of the electron-withdrawing fluorine atoms and the sulfur-containing methylthio group imparts unique electronic properties to the aromatic ring, influencing its reactivity and potential biological activity.

Caption: 2D molecular structure of this compound.

Proposed Experimental Protocol: Synthesis

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 1,2,4-trifluorobenzene with sodium thiomethoxide. This approach is favored due to the high reactivity of the fluorine atom at the 1-position, which is activated by the two other fluorine atoms on the ring.

Materials:

-

1,2,4-Trifluorobenzene

-

Sodium thiomethoxide (NaSMe)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).

-

Add sodium thiomethoxide to the DMF with stirring until it is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1,2,4-trifluorobenzene to the solution dropwise over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench by pouring it into a separatory funnel containing a saturated aqueous solution of ammonium chloride and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: A logical workflow for the synthesis of this compound.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~2.5 ppm (singlet, 3H): Corresponds to the methyl protons of the -SCH₃ group.

-

~6.8-7.4 ppm (multiplets, 3H): Aromatic protons, showing complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~15 ppm: Methyl carbon of the -SCH₃ group.

-

~100-165 ppm: Aromatic carbons, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The carbon attached to the sulfur atom will also have a distinct chemical shift.

IR (Infrared) Spectroscopy:

-

~2920-3000 cm⁻¹: C-H stretching vibrations of the methyl and aromatic groups.

-

~1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

-

~600-700 cm⁻¹: C-S stretching vibration.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of a methyl group ([M-15]⁺), a thiomethyl group ([M-47]⁺), and potentially rearrangements involving the fluorine atoms.

Technical Guide: Synthesis of 2,4-Difluorothioanisole from 2,4-Difluoroaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of a common and effective method for the synthesis of 2,4-difluorothioanisole, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis commences with 2,4-difluoroaniline and proceeds via a Sandmeyer-type reaction, which involves the diazotization of the primary amine followed by a thiomethylation step. This guide details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data to facilitate its application in a laboratory setting.

Core Synthesis Pathway

The conversion of 2,4-difluoroaniline to this compound is primarily achieved through a two-step, one-pot process. The foundational reaction is the Sandmeyer reaction, a versatile transformation that converts an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[2][3] In this specific application, the process is adapted for the formation of a carbon-sulfur bond.

The two critical steps are:

-

Diazotization: The primary aromatic amine, 2,4-difluoroaniline, is treated with a nitrosating agent, typically sodium nitrite (NaNO₂) in an acidic medium, to form the corresponding 2,4-difluorobenzenediazonium salt.[4] This intermediate is highly reactive and is generally prepared in situ and used immediately without isolation.[5]

-

Thiomethylation: The generated diazonium salt is then reacted with a sulfur-containing nucleophile. Dimethyl disulfide (CH₃SSCH₃) is a commonly used reagent for this purpose, often in the presence of a copper catalyst, to yield the final product, this compound.[6]

The overall transformation is depicted in the reaction scheme below.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the Sandmeyer-type thiomethylation of aromatic amines.[6][7]

2.1 Materials and Equipment

-

Reagents: 2,4-Difluoroaniline, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), Dimethyl Disulfide (CH₃SSCH₃), Diethyl Ether (or other suitable extraction solvent), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice-water bath, separatory funnel, rotary evaporator, standard laboratory glassware.

2.2 Step-by-Step Procedure

-

Preparation of Diazonium Salt:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2,4-difluoroaniline (1.0 eq).

-

Add a suitable solvent (e.g., acetonitrile or aqueous acid) and an aqueous solution of a strong acid like sulfuric acid (approx. 3.0 eq).[7]

-

Cool the resulting solution to 0-5 °C using an ice-water bath with constant stirring.

-

Dissolve sodium nitrite (1.1 - 1.5 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution via a dropping funnel, ensuring the internal temperature is maintained below 5 °C. Vigorous gas evolution may be observed.[7]

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Thiomethylation Reaction:

-

In a separate flask, prepare a solution of dimethyl disulfide (1.5 - 2.0 eq) in the same solvent used for the diazotization.

-

Add the solution of dimethyl disulfide to the freshly prepared diazonium salt solution. Note: Some protocols may add the sulfur reagent simultaneously with the diazotizing agent.[7]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may be exothermic, and nitrogen gas evolution is typically observed.

-

Stir the reaction mixture for 2-4 hours at room temperature, or gently heat to 40-60 °C to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into water and transfer it to a separatory funnel.

-

Extract the aqueous layer three times with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by column chromatography on silica gel to afford the pure this compound.

-

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected product characteristics. Yields are representative and may vary based on reaction scale and specific conditions.

Table 1: Summary of Reaction Parameters

| Parameter | Value/Compound | Molar Eq. | Notes |

| Starting Material | 2,4-Difluoroaniline | 1.0 | A versatile aromatic amine.[1] |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 1.1 - 1.5 | Added as a cold aqueous solution. |

| Acid | Sulfuric Acid (H₂SO₄) | ~3.0 | Ensures formation of nitrous acid and the diazonium salt. |

| Sulfur Source | Dimethyl Disulfide | 1.5 - 2.0 | Acts as the thiomethylating agent. |

| Diazotization Temp. | 0 - 5 °C | - | Critical to prevent decomposition of the diazonium salt.[5] |

| Reaction Temp. | 25 - 60 °C | - | Allowed to warm after addition of the sulfur source. |

| Reaction Time | 2 - 4 hours | - | Monitor for completion. |

| Typical Yield | 60 - 80% | - | Based on similar transformations reported in the literature.[6] |

Table 2: Product Characterization (Representative Data)

| Property | Value |

| Product Name | This compound |

| Synonyms | 1-(Methylthio)-2,4-difluorobenzene |

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~185-190 °C (estimated) |

| ¹H NMR (CDCl₃) | δ ~7.0-7.5 (m, Ar-H), δ ~2.5 (s, S-CH₃) |

| ¹⁹F NMR (CDCl₃) | Two distinct signals expected for the fluorine atoms. |

| Mass Spec (EI) | m/z 160 (M⁺) |

Safety Considerations

-

Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive when isolated and dried. This procedure relies on their in situ generation and immediate use in solution to mitigate this risk.[5]

-

Reagents: 2,4-Difluoroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Gas Evolution: The reaction releases nitrogen gas (N₂), which is an asphyxiant in high concentrations. Ensure adequate ventilation.

-

Acids: Strong acids like H₂SO₄ are highly corrosive. Handle with care.

This synthesis provides a reliable and scalable method for producing this compound, a key building block for further chemical elaboration in various research and development fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Spectroscopic Profile of 2,4-Difluorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-Difluorothioanisole (also known as 2,4-difluorophenyl methyl sulfide). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols for obtaining such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic correlation tables.

NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm for ¹H and ¹³C), CFCl₃ (0 ppm for ¹⁹F)

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.2 - 7.4 | m | - | Aromatic H (H-6) |

| ~6.8 - 7.0 | m | - | Aromatic H (H-3, H-5) |

| ~2.5 | s | - | -SCH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 (dd) | C-F (C-2, C-4) |

| ~130 - 135 (d) | C-S |

| ~120 - 125 (d) | Aromatic CH |

| ~110 - 115 (dd) | Aromatic CH |

| ~100 - 105 (t) | Aromatic CH |

| ~15 | -SCH₃ |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-110 to -120 | m | F-2 |

| ~-115 to -125 | m | F-4 |

Infrared (IR) Spectroscopy Data (Predicted)

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-SCH₃) |

| 1600 - 1585 | Strong | C=C aromatic ring stretch |

| 1500 - 1400 | Strong | C=C aromatic ring stretch |

| 1300 - 1000 | Strong | C-F stretch |

| ~700 | Strong | C-S stretch |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

Table 5: Predicted m/z Peaks and Major Fragments

| m/z | Relative Intensity | Assignment |

| 160 | High | Molecular Ion [M]⁺ |

| 145 | Medium | [M - CH₃]⁺ |

| 117 | Medium | [M - CH₃S]⁺ |

| 99 | Low | [C₆H₃F₂]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-15 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Fourier transform, phase correction, and baseline correction. The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Fourier transform, phase correction, and baseline correction. The spectrum is referenced to the solvent signal (CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment, often proton-decoupled.

-

Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Fourier transform, phase correction, and baseline correction. An external reference standard such as CFCl₃ is typically used.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

Mount the sandwiched plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) into the GC. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide structural information.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflow for Mass Spectrometry analysis using GC-MS with Electron Ionization.

Physical and chemical properties of 2,4-Difluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorothioanisole is a fluorinated aromatic organosulfur compound. Its structure, featuring a difluorinated benzene ring attached to a methylthio group, makes it a potentially valuable building block in medicinal chemistry and materials science. The fluorine atoms can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for incorporation into novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and expected spectroscopic characteristics, based on available data and established chemical principles.

Physical and Chemical Properties

Direct experimental data for this compound is not widely available in the literature. However, its properties can be estimated by examining its constituent parts and comparing it to analogous compounds, namely its precursor 2,4-Difluorothiophenol and the parent compound Thioanisole.

Table 1: Identifiers and Basic Properties of this compound

| Property | Value |

| IUPAC Name | 1,3-Difluoro-4-(methylthio)benzene |

| Molecular Formula | C₇H₆F₂S |

| Molecular Weight | 160.19 g/mol |

| Canonical SMILES | CSC1=C(C=C(C=C1)F)F |

| InChI Key | InChIKey=... (Not available) |

| CAS Number | Not assigned |

Table 2: Physical Properties of Analogous Compounds

| Property | 2,4-Difluorothiophenol[1][] | Thioanisole[3][4][5] |

| Molecular Formula | C₆H₄F₂S | C₇H₈S |

| Molecular Weight | 146.16 g/mol [1][6] | 124.20 g/mol [3] |

| Appearance | Light yellow liquid[7] | Colorless liquid[3][8] |

| Melting Point | Not available | -15 °C[3][4][9] |

| Boiling Point | 59 °C at 20 mmHg[1] | 188 - 193 °C[3][4] |

| Density | 1.29 g/mL at 25 °C[1] | 1.057 g/mL at 20 °C[5][9] |

| Refractive Index (n20/D) | 1.5235[1] | 1.587[5] |

| Solubility | Not available | Soluble in organic solvents; insoluble in water.[3][8] |

Based on these analogs, this compound is expected to be a liquid at room temperature with a density greater than water and to be soluble in common organic solvents.

Synthesis and Experimental Protocols

A common and effective method for the synthesis of thioanisoles is the S-methylation of the corresponding thiophenol.[3][10][11][12] Therefore, a plausible route to this compound is the reaction of 2,4-Difluorothiophenol with a methylating agent in the presence of a base.

Proposed Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (General)

This protocol is a generalized procedure for the S-methylation of a thiophenol and would require optimization for the specific synthesis of this compound.

-

Deprotonation: To a solution of a suitable base (e.g., sodium hydroxide, 1.1 equivalents) in a polar solvent such as ethanol, add 2,4-Difluorothiophenol (1.0 equivalent) dropwise at room temperature.[10] Stir the mixture for approximately 5-10 minutes to ensure complete formation of the thiophenolate anion.[10]

-

Methylation: Add a methylating agent, such as methyl iodide (1.1 equivalents), dropwise to the reaction mixture.[10][11]

-

Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 5 hours) or until completion, which can be monitored by thin-layer chromatography (TLC).[10]

-

Quenching and Extraction: Quench the reaction by adding water.[10] Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).[10]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent such as hexane, to yield the pure this compound.[10]

Spectroscopic Properties (Predicted)

No specific spectra for this compound are publicly available. The following are predictions based on the known effects of the functional groups present.

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring are expected to appear in the region of δ 6.8-7.5 ppm. Due to the fluorine substituents, they will exhibit complex splitting patterns arising from both H-H and H-F couplings.

-

Methyl Protons (-SCH₃): A singlet corresponding to the three methyl protons is expected around δ 2.5 ppm.[10] For thioanisole, this peak appears at δ 2.49 ppm.[10]

¹³C NMR Spectroscopy

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine (C2 and C4) will show large one-bond C-F coupling constants. The other aromatic carbons will also show smaller two- and three-bond C-F couplings.

-

Methyl Carbon (-SCH₃): A signal for the methyl carbon is expected around δ 15-20 ppm. The corresponding peak in thioanisole is at δ 15.7 ppm.[10]

¹⁹F NMR Spectroscopy

Two distinct signals are expected, one for each fluorine atom, as they are in different chemical environments. These signals will likely appear as complex multiplets due to F-F and F-H couplings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.[7]

-

Aliphatic C-H Stretch (-CH₃): Just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).[7]

-

Aromatic C=C Stretch: In the region of 1600-1450 cm⁻¹.[7]

-

C-F Stretch: Strong absorptions in the 1250-1100 cm⁻¹ region.

-

C-S Stretch: Weaker absorptions typically in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the following features are anticipated:

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z = 160.

-

Fragmentation: Common fragmentation pathways for thioanisoles include the loss of a methyl radical (•CH₃) to give a [M-15]⁺ fragment, and the loss of a thioformyl radical (•CHS) or cleavage of the C-S bond.[13][14][15] The presence of the stable difluorophenyl cation would also be expected.

Reactivity and Stability

-

Stability: this compound is expected to be a stable compound under normal laboratory conditions.[5] Like other thioethers, it may be sensitive to strong oxidizing agents.

-

Reactivity: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone using appropriate oxidizing agents.[3] The aromatic ring can potentially undergo further electrophilic or nucleophilic aromatic substitution, with the directing effects influenced by both the fluorine and methylthio substituents. The methyl group can be deprotonated by strong bases like alkyllithiums to form a nucleophilic carbanion.[3]

Safety Information

No specific safety data sheet (SDS) is available for this compound. However, based on its precursor, 2,4-Difluorothiophenol, and general knowledge of aromatic sulfur compounds, it should be handled with care.

-

Hazards of Precursor (2,4-Difluorothiophenol): It is classified as a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[16]

-

General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

References

- 1. 2,4-Difluorothiophenol 97 1996-44-7 [sigmaaldrich.com]

- 3. Thioanisole - Wikipedia [en.wikipedia.org]

- 4. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thioanisole | 100-68-5 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Thioanisole synthesis - chemicalbook [chemicalbook.com]

- 11. Thiophenol - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scienceready.com.au [scienceready.com.au]

- 16. 2,4-Difluorothiophenol | CAS#:1996-44-7 | Chemsrc [chemsrc.com]

Commercial Availability and Synthetic Pathways of 2,4-Difluorothioanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorothioanisole (CAS No. 130922-40-6), also known as 1-(methylthio)-2,4-difluorobenzene, is an important fluorinated organic compound utilized as a building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers unique properties that are leveraged in the development of novel molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, including a list of suppliers and their product specifications. Furthermore, a detailed experimental protocol for its synthesis via the methylation of 2,4-difluorothiophenol is presented, along with a visual representation of the synthetic workflow.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The typical purity offered is ≥98%. The compound is generally supplied in quantities ranging from grams to kilograms to meet the needs of both laboratory-scale research and larger-scale production.

| Supplier | CAS Number | Purity/Grade | Available Quantities |

| Sigma-Aldrich | 130922-40-6 | 98% | 25 g |

| Fluorochem | 130922-40-6 | Not Specified | Inquire |

| ABCR GmbH | 130922-40-6 | 98% | Inquire |

| A2B Chem | 130922-40-6 | 98% | Inquire |

| Oakwood Chemical | 130922-40-6 | 98% | Inquire |

| BLD Pharm | 130922-40-6 | 98% | Inquire |

| VWR | 130922-40-6 | Not Specified | Inquire |

Note: Availability and offered quantities are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the S-methylation of 2,4-difluorothiophenol. This reaction typically involves the deprotonation of the thiol group with a suitable base to form a thiophenolate, which then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide.

Experimental Protocol: S-methylation of 2,4-Difluorothiophenol

This protocol is adapted from general procedures for the methylation of phenols and thiophenols.[1][2]

Materials:

-

2,4-Difluorothiophenol

-

Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-difluorothiophenol (1.0 eq.).

-

Add anhydrous acetone to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the solution.

-

Stir the suspension at room temperature for 15-30 minutes.

-

Slowly add methyl iodide (1.1 - 1.5 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions:

-

Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.[1][2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetone and diethyl ether are flammable solvents. Avoid open flames and sparks.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2,4-difluorothiophenol.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily available specialty chemical with important applications in synthetic chemistry. This guide provides researchers and drug development professionals with key information regarding its commercial suppliers and a detailed, adaptable protocol for its laboratory-scale synthesis. The provided workflow and experimental details aim to facilitate the efficient and safe utilization of this versatile building block in research and development endeavors.

References

The Reactivity and Stability of 2,4-Difluorothioanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity and stability of 2,4-Difluorothioanisole. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous compounds, namely thioanisole and fluorinated aromatic systems. The guide covers key aspects of its chemical behavior, including the reactivity of the thioether moiety and the influence of the difluorinated phenyl ring on electrophilic aromatic substitution and overall molecular stability. Detailed, adaptable experimental protocols for key transformations are provided, alongside quantitative data on related compounds to inform reaction design and stability assessments. Visual diagrams generated using the DOT language are included to illustrate predicted reaction pathways and electronic effects.

Introduction

This compound is a halogenated aromatic sulfide with potential applications in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The thioether group provides a versatile handle for further chemical modifications. Understanding the interplay between the difluorinated aromatic ring and the thioanisole functionality is crucial for its effective utilization in research and development. This guide aims to provide a detailed theoretical framework for the reactivity and stability of this compound.

Predicted Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by two key structural features: the sulfur atom of the thioether group and the electron-rich aromatic ring. The fluorine substituents significantly modulate the electronic properties of the aromatic system.

Reactions at the Sulfur Atom

The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation.

-

Oxidation: Thioanisoles are readily oxidized to the corresponding sulfoxides and subsequently to sulfones.[1][2] This is a common and predictable reaction pathway. The electron-withdrawing nature of the difluorinated ring may slightly decrease the nucleophilicity of the sulfur atom, potentially requiring slightly harsher oxidation conditions compared to unsubstituted thioanisole.

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the oxidation state of the sulfur.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is expected to undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the methylthio (-SMe) group and the two fluorine atoms.

-

Directing Effects:

-

Methylthio (-SMe) group: This group is activating and an ortho, para-director due to the ability of the sulfur atom to donate electron density to the ring through resonance.

-

Fluorine (-F) atoms: Fluorine is an electronegative element and is deactivating through a strong inductive effect. However, it is also an ortho, para-director due to resonance donation of its lone pair electrons.[3]

-

The interplay of these effects will determine the position of electrophilic attack. The positions ortho and para to the strongly activating methylthio group are positions 2, 4, and 6. However, positions 2 and 4 are already substituted. Therefore, the primary directing influence of the methylthio group is towards position 6. The fluorine at position 2 directs towards positions 1, 3, and 5. The fluorine at position 4 directs towards positions 3 and 5. The combined directing effects suggest that electrophilic substitution is most likely to occur at position 5 , which is meta to the methylthio group but ortho to the fluorine at position 4 and para to the fluorine at position 2. Position 3 is also a possibility. The overall rate of electrophilic aromatic substitution is expected to be lower than that of thioanisole due to the deactivating inductive effect of the two fluorine atoms.

Reactions involving the Methyl Group

The methyl group of thioanisole can be deprotonated by strong bases, such as organolithium reagents, to form a stabilized carbanion.[4] This nucleophile can then participate in various carbon-carbon bond-forming reactions.

Carbon-Sulfur Bond Cleavage

The C-S bond in thioethers can be cleaved under specific, often forcing, conditions. This can be achieved through reductive methods or by using transition metal catalysts.[5]

Predicted Chemical Stability

The stability of this compound is influenced by the inherent strengths of its chemical bonds and its susceptibility to various degradation pathways.

-

Thermal Stability: The presence of two strong carbon-fluorine (C-F) bonds contributes significantly to the thermal stability of the molecule.[6][7] Fluorinated aromatic compounds often exhibit higher decomposition temperatures than their non-fluorinated counterparts.

-

Metabolic Stability: Fluorination is a common strategy in drug design to enhance metabolic stability.[6] The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic hydroxylation by cytochrome P450 enzymes.

-

Stability to Oxidizing Agents: While the thioether group is prone to oxidation, the aromatic ring is relatively stable towards oxidation due to its aromaticity.

-

pH Stability: The compound is expected to be stable under neutral and acidic conditions. Under strongly basic conditions, nucleophilic aromatic substitution could potentially occur, leading to the displacement of a fluorine atom, although this would likely require harsh conditions.

Quantitative Data (Inferred from Related Compounds)

Direct quantitative data for this compound is scarce. The following tables summarize relevant data from thioanisole and fluorobenzene to provide a basis for predicting its reactivity and stability.

| Parameter | Compound | Value | Significance for this compound |

| Partial Rate Factor for Protodesilylation (para-position) | Thioanisole | 65.2 | Indicates the activating nature of the -SMe group towards EAS. The rate for the difluoro-derivative will be lower.[8] |

| Bond Dissociation Energy (BDE) | C-F (in Fluorobenzene) | ~124 kcal/mol | Highlights the exceptional strength and stability of the C-F bond.[6] |

| Bond Dissociation Energy (BDE) | C-H (in Benzene) | ~111 kcal/mol | Provides a comparison for the increased stability imparted by fluorine substitution.[6] |

Table 1: Reactivity and Bond Energy Data for Related Compounds

| Property | Compound | Value | Predicted Value/Property for this compound |

| Melting Point | Thioanisole | -15 °C[9] | Likely a low-melting solid or a liquid at room temperature. |

| Boiling Point | Thioanisole | 188 °C[9] | Expected to be in a similar or slightly higher range. |

| Stability | Thioanisole | Stable, combustible, incompatible with strong oxidizing agents.[9][10] | Expected to be stable under normal conditions but reactive with strong oxidizers. |

| Thermal Stability | Fluorinated Aromatics | Generally high.[7] | Expected to have high thermal stability. |

Table 2: Physical and Stability Properties of Related Compounds and Predictions for this compound

Experimental Protocols (Adaptable)

The following are detailed, adaptable protocols for key transformations that are predicted to be applicable to this compound, based on established procedures for similar compounds.

Oxidation of this compound to 2,4-Difluoromethylsulfinylbenzene (Sulfoxide)

Objective: To selectively oxidize the thioether to a sulfoxide.

Materials:

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of dichloromethane and acetic acid (e.g., 10:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel if necessary.

Electrophilic Nitration of this compound

Objective: To introduce a nitro group onto the aromatic ring via electrophilic aromatic substitution.

Materials:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane

-

Ice-water bath

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0 °C in an ice-water bath.

-

Slowly add fuming nitric acid to the sulfuric acid with stirring to prepare the nitrating mixture.

-

In a separate flask, dissolve this compound (1 equivalent) in dichloromethane.

-

Slowly add the solution of this compound to the cold nitrating mixture dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Visualizations

The following diagrams, generated using the DOT language, illustrate the predicted reactivity and the electronic influences within the this compound molecule.

References

- 1. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Buy Thioanisole | 100-68-5 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thioanisole - Wikipedia [en.wikipedia.org]

- 5. Transition-metal-free C–S bond cleavage and transformation of organosulfur compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Thioanisole CAS#: 100-68-5 [m.chemicalbook.com]

- 10. Thioanisole | 100-68-5 [chemicalbook.com]

Understanding the nomenclature of fluorinated thioanisoles

An In-depth Technical Guide to the Nomenclature of Fluorinated Thioanisoles

This guide provides a comprehensive overview of the systematic nomenclature of fluorinated thioanisoles, tailored for researchers, scientists, and professionals in drug development. It covers the essential IUPAC naming conventions, presents key physicochemical data, and details relevant experimental protocols.

Core Principles of Nomenclature

The systematic naming of fluorinated thioanisoles follows the principles of substitutive nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4] The parent structure is thioanisole, which itself is a common name. The preferred IUPAC name (PIN) for thioanisole is (methylsulfanyl)benzene.[5]

The nomenclature process involves these key steps:

-

Identify the Parent Hydride : The fundamental structure is benzene.

-

Identify and Name Substituents : Two types of substituents are present on the benzene ring:

-

Fluorine atoms : Designated by the prefix "fluoro-".

-

The methylsulfanyl group (-SCH₃) : Designated by the prefix "methylsulfanyl-".[6]

-

-

Number the Ring : The carbon atoms of the benzene ring are numbered to assign the lowest possible locants (positions) to the substituents. If multiple numbering schemes are possible, the one that gives the lowest number at the first point of difference is chosen. The substituents are then listed in alphabetical order.

Examples of Nomenclature:

-

2-Fluorothioanisole : The IUPAC name is 1-fluoro-2-(methylsulfanyl)benzene. Here, the substituents are at positions 1 and 2. Alphabetical order ("fluoro" before "methylsulfanyl") dictates the naming convention.

-

3-Fluorothioanisole : The IUPAC name is 1-fluoro-3-(methylsulfanyl)benzene.

-

4-Fluorothioanisole : The IUPAC name is 1-fluoro-4-(methylsulfanyl)benzene.

-

2,5-Difluorothioanisole : The IUPAC name is 1,4-difluoro-2-(methylsulfanyl)benzene. Numbering begins between the two fluorine atoms to give the lowest locant set (1, 2, 4) over other possibilities like (1, 3, 6).

Below is a logical diagram illustrating the systematic naming process for a substituted benzene derivative like a fluorinated thioanisole.

Caption: A flowchart of the IUPAC systematic naming process.

Physicochemical Data

The introduction of fluorine atoms significantly alters the physicochemical properties of thioanisole. The following tables summarize key quantitative data for select isomers, which are crucial for experimental design and characterization.

Table 1: Physical Properties of Fluorinated Thioanisoles

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Thioanisole | 100-68-5 | C₇H₈S | 124.21 | 188 |

| 2-Fluorothioanisole | 3096-59-9 | C₇H₇FS | 142.20 | 185-187 |

| 3-Fluorothioanisole | 456-11-1 | C₇H₇FS | 142.20 | 184-186 |

| 4-Fluorothioanisole | 13171-64-7 | C₇H₇FS | 142.20 | 192-194 |

| 4-(Trifluoromethyl)thioanisole | 384-33-8 | C₈H₇F₃S | 192.20 | 76-78 (at 11 mmHg) |

Table 2: Spectroscopic Data for Monofluorothioanisole Isomers

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm, rel. to CFCl₃) |

| 2-Fluorothioanisole | 2.45 (s, 3H, SCH₃), 6.9-7.3 (m, 4H, Ar-H) | 15.2 (SCH₃), 115.4 (d), 124.5 (d), 125.6 (d), 129.2 (d), 130.1 (d), 161.2 (d) | -113.5 |

| 3-Fluorothioanisole | 2.48 (s, 3H, SCH₃), 6.8-7.3 (m, 4H, Ar-H) | 15.5 (SCH₃), 112.5 (d), 114.2 (d), 122.1 (d), 130.2 (d), 140.8 (d), 163.1 (d) | -113.2 |

| 4-Fluorothioanisole | 2.46 (s, 3H, SCH₃), 6.9-7.0 (m, 2H, Ar-H), 7.3-7.4 (m, 2H, Ar-H) | 15.9 (SCH₃), 115.8 (d), 130.5 (d), 133.2 (d), 162.2 (d) | -115.8 |

Note: NMR data are approximate and can vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

Experimental Protocols & Reactions

Fluorinated thioanisoles are valuable synthetic intermediates. They can be synthesized through several methods and undergo further chemical transformations.

General Synthesis Protocol: S-Methylation of Fluorinated Thiophenols

A common and straightforward method for preparing fluorinated thioanisoles is the S-methylation of the corresponding fluorinated thiophenol.

Reaction: Ar-SH + CH₃I → Ar-SCH₃ + HI

Detailed Methodology:

-

Reagents & Equipment : Fluorinated thiophenol (1.0 eq), methyl iodide (1.1 eq), potassium carbonate (K₂CO₃, 1.5 eq), acetone or acetonitrile (solvent), round-bottom flask, magnetic stirrer, reflux condenser.

-

Procedure :

-

To a solution of the appropriate fluorinated thiophenol in acetone, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the solid K₂CO₃ and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure fluorinated thioanisole.

-

The following diagram illustrates the general workflow for this synthesis.

Caption: A generalized workflow for the synthesis of fluorinated thioanisoles.

Key Reactions: Oxidation

The sulfur atom in fluorinated thioanisoles is susceptible to oxidation, providing access to fluorinated sulfoxides and sulfones, which are also important motifs in medicinal chemistry.

-

To Sulfoxide : Oxidation with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding fluorinated methyl phenyl sulfoxide.[7]

-

Ar-S-CH₃ + H₂O₂ → Ar-S(O)-CH₃ + H₂O

-

-

To Sulfone : Using an excess of the oxidizing agent under more forcing conditions results in the formation of the fluorinated methyl phenyl sulfone.

-

Ar-S-CH₃ + 2 H₂O₂ → Ar-S(O)₂-CH₃ + 2 H₂O

-

These transformations highlight the synthetic utility of fluorinated thioanisoles as precursors to other valuable organofluorine compounds.

References

- 1. Blue Book P-5 [iupac.qmul.ac.uk]

- 2. cuyamaca.edu [cuyamaca.edu]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. iupac.org [iupac.org]

- 5. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naming Thiols and Sulfides - Chemistry Steps [chemistrysteps.com]

- 7. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

The Dual Reactivity of 2,4-Difluorothioanisole: A Technical Guide to the Role of Fluorine Atoms

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the chemical reactivity of 2,4-Difluorothioanisole. The strategic placement of two fluorine atoms on the thioanisole scaffold imparts a unique and versatile reactivity profile, making it a valuable building block in modern synthesis. This document explores the profound influence of these fluorine atoms on the molecule's susceptibility to two key transformation classes: Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM).

The Electronic Influence of Fluorine Substituents

The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents: the methylthio (-SMe) group and the two fluorine atoms.

-

Methylthio Group (-SMe): This group acts as a mild activating group for electrophilic aromatic substitution and a moderate ortho-, para-director. The sulfur atom's lone pairs can donate electron density into the ring through resonance (+M effect), while being weakly inductively withdrawing (-I effect). In the context of metalation, the sulfur atom is an effective Lewis basic site for coordination with organolithium reagents.

-

Fluorine Atoms (-F): Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect polarizes the carbon-fluorine bond, making the attached carbon atom electrophilic. It also possesses a weaker, opposing resonance effect (+M effect) where its lone pairs can donate into the ring. The strong -I effect is dominant, deactivating the ring towards electrophilic attack but strongly activating it for nucleophilic attack.

These competing effects create a nuanced electronic landscape, predisposing the molecule to specific reaction pathways. The fluorine atoms activate the ring for SNAr, while the methylthio group primarily directs ortho-metalation.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two fluorine atoms, which are excellent leaving groups in SNAr reactions, combined with the para-activating effect of the -SMe group, makes this compound a prime substrate for this transformation.

Regioselectivity: The SNAr reaction proceeds via a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). The stability of this intermediate dictates the regioselectivity. Nucleophilic attack at the C4 position (para to the -SMe group) is strongly favored over attack at the C2 position. This is because the resonance stabilization of the negative charge in the Meisenheimer complex is more effective when the electron-donating -SMe group is in the para position, allowing for delocalization onto the sulfur atom.

Representative SNAr Data

While specific quantitative data for this compound is not extensively published, its reactivity can be reliably predicted based on analogous systems like 2,4-difluoronitrobenzene. The following table presents expected outcomes for SNAr reactions.

| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Expected Product | Expected Yield |

| Piperidine | K₂CO₃ | DMSO | 80 - 100 | 4-(Piperidin-1-yl)-2-fluorothioanisole | High |

| Sodium Methoxide | NaOMe | Methanol | Reflux | 4-Methoxy-2-fluorothioanisole | High |

| Thiophenol | K₂CO₃ | DMF | 80 - 100 | 4-(Phenylthio)-2-fluorothioanisole | Moderate-High |

| Aniline | Et₃N | NMP | 120 - 150 | 4-(Phenylamino)-2-fluorothioanisole | Moderate |

Representative Experimental Protocol: SNAr with an Amine Nucleophile

Objective: To synthesize 4-(Piperidin-1-yl)-2-fluorothioanisole.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and anhydrous DMSO.

-

Add potassium carbonate (2.0 eq) and piperidine (1.2 eq) to the solution.

-

Heat the reaction mixture to 90 °C and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine to remove residual DMSO.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Directed ortho-Metalation (DoM)

The methylthio group is a well-established Directed Metalation Group (DMG). It can coordinate to a strong organolithium base, such as n-butyllithium or sec-butyllithium, directing the deprotonation of the closest (ortho) proton.

Regioselectivity: In this compound, the -SMe group at C1 has two ortho positions: C2 and C6. The C2 position is blocked by a fluorine atom. Therefore, deprotonation is expected to occur exclusively at the C6 position. However, the most acidic proton on the ring is at C3, which is ortho to both the -SMe group (from the C2 side, which is sterically hindered) and the C4-Fluorine, and meta to the C2-Fluorine. Given the established directing ability of the thioether group, lithiation is predicted to occur at the C3 position. The fluorine atoms themselves are weak DMGs and would direct to C3 and C5. The cooperative, albeit weaker, directing effect of the C2-F and C4-F towards C3, combined with the primary directing effect of the -SMe group, strongly favors metalation at the C3 position .

Representative DoM Data

Based on the known reactivity of thioanisole derivatives, the following table illustrates the expected outcomes of DoM reactions on this compound.

| Base | Electrophile (E+) | Quench Conditions | Expected Product | Expected Yield |

| s-BuLi / TMEDA | CO₂ (Dry Ice) | -78 °C to RT | 2,4-Difluoro-3-(methylthio)benzoic acid | High |

| n-BuLi | DMF | -78 °C to 0 °C | 2,4-Difluoro-3-(methylthio)benzaldehyde | Moderate-High |

| LDA | I₂ | -78 °C to 0 °C | 3-Iodo-2,4-difluorothioanisole | High |

| s-BuLi / TMEDA | TMSCl | -78 °C to RT | (2,4-Difluoro-3-(methylthio)phenyl)trimethylsilane | High |

Representative Experimental Protocol: DoM and Electrophilic Quench

Objective: To synthesize 2,4-Difluoro-3-(methylthio)benzoic acid.

Materials:

-

This compound (1.0 eq)

-

sec-Butyllithium (s-BuLi, 1.1 eq)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.1 eq), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice (CO₂)

-

1M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

To an oven-dried, three-necked flask under an inert argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add this compound (1.0 eq) and freshly distilled TMEDA (1.1 eq) to the cold THF.

-

Slowly add s-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Carefully add crushed dry ice pellets to the reaction mixture in portions. Allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction by adding water. Acidify the aqueous layer to pH ~2 with 1M HCl.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the desired carboxylic acid.

Conclusion

The fluorine atoms in this compound play a critical, multifaceted role in dictating its chemical behavior. They strongly activate the C4 position for Nucleophilic Aromatic Substitution , allowing for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Concurrently, the molecule's structure, dominated by the Directed ortho-Metalation ability of the methylthio group, provides a reliable pathway to functionalize the C3 position with various electrophiles. This predictable, dual reactivity makes this compound an exceptionally useful and versatile scaffold for the synthesis of complex, highly functionalized aromatic compounds relevant to the pharmaceutical and materials science industries.

Methodological & Application

Application of 2,4-Difluorothioanisole in the Synthesis of Antifungal Agent Voriconazole

Introduction

2,4-Difluorothioanisole is a fluorinated aromatic sulfide that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique electronic properties, conferred by the two fluorine atoms and the sulfur-containing methylthio group, make it a valuable precursor for introducing the 2,4-difluorophenyl moiety into drug molecules. This structural motif is found in several active pharmaceutical ingredients (APIs), where it can enhance metabolic stability, binding affinity, and overall therapeutic efficacy. One of the most significant applications of this compound is in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole.

Voriconazole is a frontline treatment for serious and invasive fungal infections.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[4][5] By disrupting ergosterol production, Voriconazole compromises the fungal cell membrane, leading to cell death.[6][3]

This application note details a plausible synthetic pathway for the preparation of a key intermediate of Voriconazole, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, starting from this compound. The protocol involves the oxidation of the thioether to a sulfoxide, followed by a Pummerer rearrangement to introduce the necessary carbonyl functionality.

Synthetic Pathway

The synthesis of the key Voriconazole intermediate from this compound can be envisioned through a two-step process involving an initial oxidation followed by a rearrangement and functionalization.

Caption: Synthetic route to a key Voriconazole intermediate.

Experimental Protocols

Step 1: Synthesis of 2,4-Difluorophenyl Methyl Sulfoxide

This protocol describes the selective oxidation of this compound to its corresponding sulfoxide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 160.21 | 10.0 g | 0.0624 |

| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 14.0 g | ~0.0624 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated sodium bicarbonate solution | - | 100 mL | - |

| Saturated sodium sulfite solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | 5 g | - |

Procedure:

-

Dissolve this compound (10.0 g, 0.0624 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add m-chloroperoxybenzoic acid (77%, 14.0 g, approx. 0.0624 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated sodium sulfite solution (50 mL) to destroy excess peroxide.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2,4-difluorophenyl methyl sulfoxide.

Expected Yield: 85-95%

Step 2: Synthesis of 2',4'-Difluoroacetophenone via Pummerer Rearrangement

This protocol outlines the conversion of the sulfoxide to an α-acyloxy thioether, which is then hydrolyzed to the corresponding ketone. The Pummerer rearrangement is a classic method for achieving this transformation.[7][8][9]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Difluorophenyl Methyl Sulfoxide | 176.21 | 10.0 g | 0.0567 |

| Acetic Anhydride | 102.09 | 50 mL | - |

| Sodium Acetate | 82.03 | 4.65 g | 0.0567 |

| Toluene | 92.14 | 100 mL | - |

| Hydrochloric Acid (1 M) | 36.46 | 50 mL | - |

| Diethyl Ether | 74.12 | 150 mL | - |

Procedure:

-

Combine 2,4-difluorophenyl methyl sulfoxide (10.0 g, 0.0567 mol) and sodium acetate (4.65 g, 0.0567 mol) in toluene (100 mL).

-

Add acetic anhydride (50 mL) and heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.

-

To hydrolyze the intermediate α-acetoxy sulfide, stir the organic solution with 1 M hydrochloric acid (50 mL) at room temperature for 2 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure. Purify the residue by vacuum distillation or column chromatography to yield 2',4'-difluoroacetophenone.[10]

Expected Yield: 60-70%

Step 3 & 4: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This part of the synthesis involves the bromination of the acetophenone followed by nucleophilic substitution with 1H-1,2,4-triazole to yield the key Voriconazole intermediate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2',4'-Difluoroacetophenone | 156.13 | 5.0 g | 0.0320 |

| N-Bromosuccinimide (NBS) | 177.98 | 5.70 g | 0.0320 |

| Benzoyl Peroxide (initiator) | 242.23 | 0.1 g | - |

| Carbon Tetrachloride | 153.82 | 100 mL | - |

| 1H-1,2,4-Triazole | 69.07 | 2.44 g | 0.0352 |

| Sodium Hydride (60% in mineral oil) | 24.00 | 1.41 g | 0.0352 |